molecular formula C20H25BrClNO4 B8640103 BRL 35135A

BRL 35135A

Cat. No.: B8640103
M. Wt: 458.8 g/mol
InChI Key: LPDGLMPJFGGZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRL 35135A is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes methoxycarbonylmethoxyphenyl, chlorophenyl, and hydroxyethanamine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRL 35135A involves multiple stepsThe final step involves the formation of the hydroxyethanamine group and the addition of the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

BRL 35135A can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

BRL 35135A has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BRL 35135A involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenyl-substituted ethanamines and their derivatives. Examples include:

  • N-[2-(4-methoxyphenyl)-1-methylethyl]-2-(3-chlorophenyl)-2-hydroxyethanamine
  • N-[2-(4-methoxycarbonylphenyl)-1-methylethyl]-2-(3-chlorophenyl)-2-hydroxyethanamine

Uniqueness

BRL 35135A is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25BrClNO4

Molecular Weight

458.8 g/mol

IUPAC Name

methyl 2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate;hydrobromide

InChI

InChI=1S/C20H24ClNO4.BrH/c1-14(22-12-19(23)16-4-3-5-17(21)11-16)10-15-6-8-18(9-7-15)26-13-20(24)25-2;/h3-9,11,14,19,22-23H,10,12-13H2,1-2H3;1H

InChI Key

LPDGLMPJFGGZGN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OCC(=O)OC)NCC(C2=CC(=CC=C2)Cl)O.Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

By neutralization of the product obtained in Example 10 with ammonium hydroxide, as described in Example 6, and salification with a solution of hydrogen bromide (instead of hydrogen chloride) in ethanol, the N-[2-(4-methoxycarbonylmethoxyphenyl)-1-methylethyl]-2-(3-chlorophenyl)-2-hydroxyethanamine hydrobromide is obtained.
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